

CAS number and physical properties of 2-**iodo-4-methylpyridine**

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Compound of Interest

Compound Name: **2-*odo-4-methylpyridine***

Cat. No.: **B1367004**

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An In-depth Technical Guide to **2-*odo-4-methylpyridine*** (CAS: 22282-60-6)

Introduction

2-*odo-4-methylpyridine* is a halogenated heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It belongs to the class of substituted pyridines, which are foundational scaffolds in a multitude of natural products and pharmaceutical agents.[1] The strategic placement of a methyl group at the 4-position and a highly reactive iodine atom at the 2-position makes this molecule a versatile and valuable synthetic intermediate.[1][2]

The iodine substituent serves as a powerful synthetic handle, transforming a relatively inert C-H bond into a reactive C-I bond. This feature is paramount for constructing more complex molecules through various transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of **2-*odo-4-methylpyridine***, detailing its chemical identity, physical properties, safety protocols, synthetic utility, and expected spectral characteristics to support its application in research and development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. **2-*odo-4-methylpyridine*** is structurally a derivative of γ -picoline (4-methylpyridine) where the hydrogen at the C-2 position is substituted with an iodine atom.

Identifier	Value	Source
CAS Number	22282-60-6	[2] [4]
IUPAC Name	2-iodo-4-methylpyridine	[4]
Molecular Formula	C ₆ H ₆ IN	[2] [4]
Molecular Weight	219.02 g/mol	[4]
Canonical SMILES	CC1=CC(=NC=C1)I	[2] [4]
InChIKey	DZFWKQYMUZMLSR- UHFFFAOYSA-N	[4]

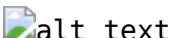
Physicochemical Properties

The physical properties of **2-iodo-4-methylpyridine** dictate its handling, storage, and behavior in solvent systems. While some experimental data is limited, reliable computed data and information from closely related isomers provide a strong basis for its characterization.

Property	Value / Description	Notes
Boiling Point	241.77 °C	Predicted value. [2]
Physical Form	White to yellow or brown solid/semi-solid	Inferred from the related isomer 4-iodo-2-methylpyridine. [5]
Solubility	Soluble in water. [2] Expected to be soluble in common organic solvents like lower alcohols and DMF.	Based on data for the parent compound, 2-amino-4-methylpyridine. [6]

Safety and Handling

As a reactive chemical intermediate, **2-iodo-4-methylpyridine** requires careful handling to minimize risk. The following GHS classification and precautionary measures are based on aggregated data for this compound and its isomers.[\[4\]](#)[\[5\]](#)

Hazard Class	Pictogram	Signal Word	Hazard Statements
Acute Toxicity & Irritation	 alt text	Warning	H302: Harmful if swallowed. ^[4] H312: Harmful in contact with skin. ^[4] H315: Causes skin irritation. ^[4] H319: Causes serious eye irritation. ^[4] H332: Harmful if inhaled. ^[4] H335: May cause respiratory irritation. ^[4]

Recommended Handling and Storage:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[7] Ensure eyewash stations and safety showers are readily accessible.^[8]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.^[9] If dust or aerosols may be generated, respiratory protection is required.^[10]
- Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.^[5] Recommended storage temperature is 2-8°C.^[5]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.^[8]

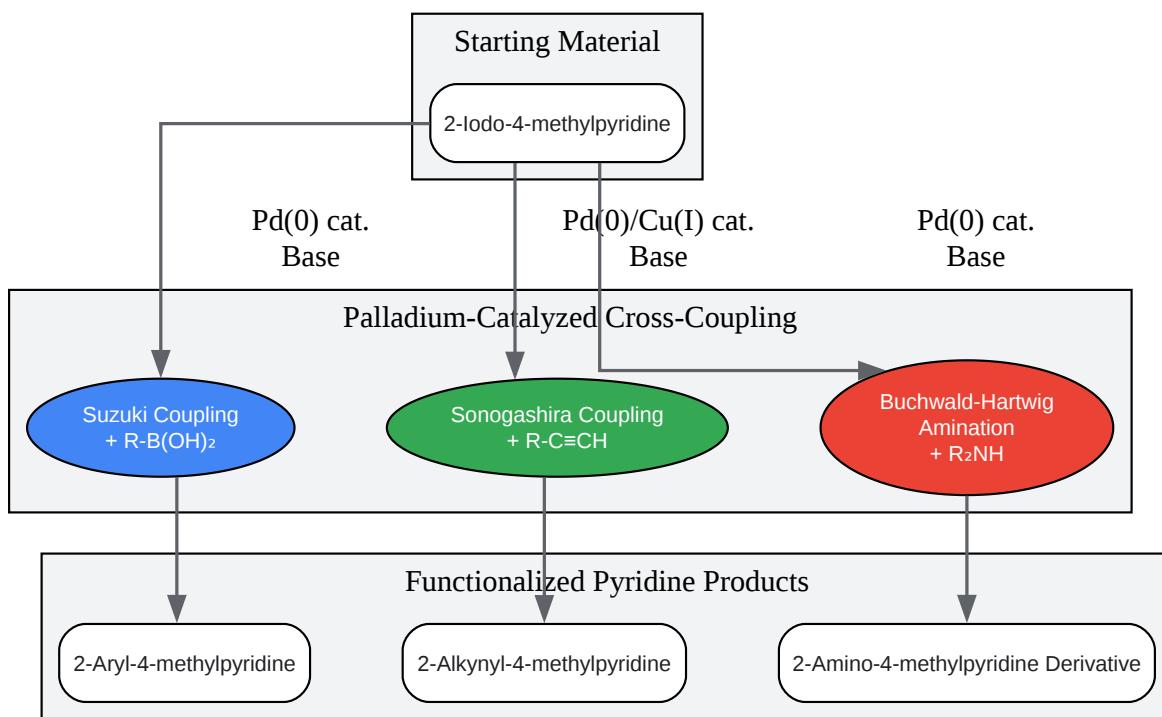
Reactivity and Synthetic Utility

The Role of the Carbon-Iodine Bond

The synthetic value of **2-iodo-4-methylpyridine** is dominated by the reactivity of the carbon-iodine bond at the 2-position. Among halogens, the C-I bond is the longest and weakest, making iodide an excellent leaving group. This reactivity is significantly enhanced in the context of transition-metal catalysis, where the C-I bond readily undergoes oxidative addition, initiating a catalytic cycle. This property makes **2-iodo-4-methylpyridine** a superior substrate for cross-coupling reactions compared to its chloro- or bromo-analogues.^[1]

Application in Cross-Coupling Reactions

2-Iodo-4-methylpyridine is an ideal building block for introducing the 4-methylpyridyl moiety into larger molecules. It serves as a precursor in numerous palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.[2][3]



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Caption: Synthetic utility of **2-iodo-4-methylpyridine** in cross-coupling.

Representative Synthetic Protocol

A common and robust method for synthesizing iodo-pyridines is through a Sandmeyer-type reaction, starting from the corresponding amino-pyridine. The following protocol is an illustrative example based on established procedures for analogous compounds.[11]

Principle: This synthesis involves the conversion of the amino group of 2-amino-4-methylpyridine into a diazonium salt, which is subsequently displaced by an iodide ion from a source like potassium iodide (KI).

Materials:

- 2-Amino-4-methylpyridine
- Sulfuric Acid (H_2SO_4), concentrated
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Acetone
- Deionized Water
- Ice

Step-by-Step Methodology:

- **Diazonium Salt Formation:** a. In a reaction flask, suspend 2-amino-4-methylpyridine in deionized water. b. Cool the mixture to 0°C in an ice bath. c. Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C. d. Further cool the solution to -10°C. e. Add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above -5°C. f. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- **Iodination:** a. In a separate flask, dissolve potassium iodide in deionized water and cool to 0°C. b. Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. c. After the addition is complete, allow the mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

- Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. b. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by silica gel column chromatography to yield pure **2-iodo-4-methylpyridine**.

Spectroscopic Characterization (Expected)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are anticipated.

- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would appear at an m/z of approximately 219, corresponding to the molecular weight of $\text{C}_6\text{H}_6\text{IN}$.^{[4][12]} Key fragmentation patterns would likely include the loss of an iodine radical ($\text{M} - 127$) and the characteristic loss of HCN ($m/z = 27$) from the pyridine ring.^[13]
- ^1H NMR Spectroscopy: The ^1H NMR spectrum (in CDCl_3) is expected to show distinct signals:
 - A singlet for the methyl ($-\text{CH}_3$) protons around δ 2.3-2.5 ppm.^[14]
 - Three signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.^[15] The proton at C6, adjacent to the nitrogen, would likely be the most downfield. Coupling patterns (doublets and singlets/doublet of doublets) would allow for precise assignment.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:
 - Aromatic C-H stretching vibrations just above 3000 cm^{-1} .
 - Aliphatic C-H stretching from the methyl group just below 3000 cm^{-1} .
 - C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1600-1400 cm^{-1} region.

- A C-I stretching vibration at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Conclusion

2-Iodo-4-methylpyridine is a strategically designed synthetic building block whose value is derived from the predictable and high reactivity of its carbon-iodine bond. This feature, combined with the structural influence of the 4-methyl group, makes it an important intermediate for creating functionalized pyridine derivatives for applications in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reactivity profile, as outlined in this guide, is crucial for its effective and safe utilization in a research setting.

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